Cas no 477497-68-0 (N-{2-(2-cyanoethyl)sulfanylphenyl}-4-(dipropylsulfamoyl)benzamide)
N-{2-(2-cyanoethyl)sulfanylphenyl}-4-(dipropylsulfamoyl)benzamide Chemical and Physical Properties
Names and Identifiers
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- N-{2-(2-cyanoethyl)sulfanylphenyl}-4-(dipropylsulfamoyl)benzamide
- N-(2-((2-cyanoethyl)thio)phenyl)-4-(N,N-dipropylsulfamoyl)benzamide
- AKOS024600253
- N-[2-(2-cyanoethylsulfanyl)phenyl]-4-(dipropylsulfamoyl)benzamide
- F0806-0846
- N-{2-[(2-cyanoethyl)sulfanyl]phenyl}-4-(dipropylsulfamoyl)benzamide
- 477497-68-0
- Benzamide, N-[2-[(2-cyanoethyl)thio]phenyl]-4-[(dipropylamino)sulfonyl]-
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- Inchi: 1S/C22H27N3O3S2/c1-3-15-25(16-4-2)30(27,28)19-12-10-18(11-13-19)22(26)24-20-8-5-6-9-21(20)29-17-7-14-23/h5-6,8-13H,3-4,7,15-17H2,1-2H3,(H,24,26)
- InChI Key: CXSKULUUKHWRLU-UHFFFAOYSA-N
- SMILES: C(NC1=CC=CC=C1SCCC#N)(=O)C1=CC=C(S(N(CCC)CCC)(=O)=O)C=C1
Computed Properties
- Exact Mass: 445.14938408g/mol
- Monoisotopic Mass: 445.14938408g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 30
- Rotatable Bond Count: 11
- Complexity: 670
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.9
- Topological Polar Surface Area: 124Ų
Experimental Properties
- Density: 1.27±0.1 g/cm3(Predicted)
- pka: 12.22±0.70(Predicted)
N-{2-(2-cyanoethyl)sulfanylphenyl}-4-(dipropylsulfamoyl)benzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F0806-0846-2μmol |
N-{2-[(2-cyanoethyl)sulfanyl]phenyl}-4-(dipropylsulfamoyl)benzamide |
477497-68-0 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F0806-0846-5μmol |
N-{2-[(2-cyanoethyl)sulfanyl]phenyl}-4-(dipropylsulfamoyl)benzamide |
477497-68-0 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0806-0846-10μmol |
N-{2-[(2-cyanoethyl)sulfanyl]phenyl}-4-(dipropylsulfamoyl)benzamide |
477497-68-0 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0806-0846-20μmol |
N-{2-[(2-cyanoethyl)sulfanyl]phenyl}-4-(dipropylsulfamoyl)benzamide |
477497-68-0 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
| Life Chemicals | F0806-0846-1mg |
N-{2-[(2-cyanoethyl)sulfanyl]phenyl}-4-(dipropylsulfamoyl)benzamide |
477497-68-0 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F0806-0846-2mg |
N-{2-[(2-cyanoethyl)sulfanyl]phenyl}-4-(dipropylsulfamoyl)benzamide |
477497-68-0 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F0806-0846-3mg |
N-{2-[(2-cyanoethyl)sulfanyl]phenyl}-4-(dipropylsulfamoyl)benzamide |
477497-68-0 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0806-0846-4mg |
N-{2-[(2-cyanoethyl)sulfanyl]phenyl}-4-(dipropylsulfamoyl)benzamide |
477497-68-0 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F0806-0846-5mg |
N-{2-[(2-cyanoethyl)sulfanyl]phenyl}-4-(dipropylsulfamoyl)benzamide |
477497-68-0 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0806-0846-10mg |
N-{2-[(2-cyanoethyl)sulfanyl]phenyl}-4-(dipropylsulfamoyl)benzamide |
477497-68-0 | 90%+ | 10mg |
$79.0 | 2023-05-17 |
N-{2-(2-cyanoethyl)sulfanylphenyl}-4-(dipropylsulfamoyl)benzamide Related Literature
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
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Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
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Somenath Panda,Kaushik Kundu,Anusha Basaiahgari,Sanjib Senapati,Ramesh L. Gardas New J. Chem., 2018,42, 7105-7118
Additional information on N-{2-(2-cyanoethyl)sulfanylphenyl}-4-(dipropylsulfamoyl)benzamide
Professional Introduction to N-{2-(2-cyanoethyl)sulfanylphenyl}-4-(dipropylsulfamoyl)benzamide (CAS No. 477497-68-0)
N-{2-(2-cyanoethyl)sulfanylphenyl}-4-(dipropylsulfamoyl)benzamide, a compound with the CAS number 477497-68-0, represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its intricate molecular structure, has garnered attention for its potential applications in drug development and medicinal chemistry. The presence of multiple functional groups, including cyanoethyl, sulfanylphenyl, and dipropylsulfamoyl moieties, contributes to its unique chemical properties and reactivity, making it a subject of intense research interest.
The molecular framework of N-{2-(2-cyanoethyl)sulfanylphenyl}-4-(dipropylsulfamoyl)benzamide is meticulously designed to interact with biological targets in a highly specific manner. The cyanoethyl group, for instance, introduces a polar character to the molecule, enhancing its solubility in polar solvents and facilitating interactions with biological molecules. Meanwhile, the sulfanylphenyl moiety contributes to the compound's ability to engage with various enzymes and receptors, potentially modulating their activity. This structural complexity underscores the compound's versatility and its potential as a lead molecule in the development of novel therapeutic agents.
In recent years, there has been a growing emphasis on the development of small-molecule inhibitors that target specific biological pathways implicated in human diseases. N-{2-(2-cyanoethyl)sulfanylphenyl}-4-(dipropylsulfamoyl)benzamide has emerged as a promising candidate in this context due to its unique chemical properties. Studies have demonstrated that this compound exhibits inhibitory activity against certain enzymes involved in inflammatory responses and cancer progression. The precise targeting of these enzymes holds significant therapeutic potential, particularly in conditions where excessive inflammation or uncontrolled cell proliferation is observed.
The synthesis of N-{2-(2-cyanoethyl)sulfanylphenyl}-4-(dipropylsulfamoyl)benzamide involves a multi-step process that requires careful optimization to ensure high yield and purity. The introduction of the cyanoethyl group necessitates controlled reaction conditions to prevent side reactions, while the incorporation of the dipropylsulfamoyl moiety demands precise stoichiometric control. Advances in synthetic methodologies have enabled researchers to streamline these processes, making it feasible to produce larger quantities of the compound for further investigation.
One of the most compelling aspects of N-{2-(2-cyanoethyl)sulfanylphenyl}-4-(dipropylsulfamoyl)benzamide is its potential as a scaffold for structure-activity relationship (SAR) studies. By systematically modifying various functional groups within the molecule, researchers can gain insights into how different structural features influence biological activity. Such studies are crucial for understanding the mechanisms of action of drug candidates and for optimizing their therapeutic efficacy. The flexibility offered by the compound's molecular architecture makes it an ideal candidate for exploring diverse chemical space and identifying novel pharmacophores.
The pharmacological profile of N-{2-(2-cyanoethyl)sulfanylphenyl}-4-(dipropylsulfamoyl)benzamide has been extensively evaluated in both in vitro and in vivo models. Initial studies have revealed that this compound exhibits potent inhibitory activity against several key enzymes involved in disease pathways. For example, it has shown promise in inhibiting cyclooxygenase-2 (COX-2), an enzyme central to the inflammatory response. Additionally, preclinical studies have indicated that the compound may exhibit anti-proliferative effects on certain cancer cell lines, suggesting its potential as an anti-cancer agent.
The development of novel therapeutic agents often involves rigorous testing to assess their safety and efficacy before they can be translated into clinical use. N-{2-(2-cyanoethyl)sulfanylphenyl}-4-(dipropylsulfamoyl)benzamide has undergone several rounds of preclinical evaluation to determine its pharmacokinetic properties, toxicity profile, and potential side effects. These studies have provided valuable insights into how the compound behaves within biological systems and have helped identify any necessary modifications to enhance its therapeutic potential while minimizing adverse effects.
The growing body of research on N-{2-(2-cyanoethyl)sulfanylphenyl}-4-(dipropylsulfamoyl)benzamide underscores its significance as a promising pharmaceutical candidate. As our understanding of disease mechanisms continues to evolve, compounds like this one will play an increasingly important role in developing targeted therapies that address unmet medical needs. The unique combination of structural features and biological activities makes N-{2-(2-cyanoethyl)sulfanylphenyl}-4-(dipropylsulfamoyl)benzamide a valuable asset in the pharmaceutical arsenal.
In conclusion, N-{2-(2-cyanoethyl)sulfanylphenyl}-4-(dipropylsulfamoyl)benzamide (CAS No. 477497-68-0) represents a significant advancement in medicinal chemistry with potential applications across multiple therapeutic areas. Its intricate molecular structure, characterized by functional groups such as cyanoethyl, sulfanylphenyl, and dipropylsulfamoyl, endows it with unique chemical properties that make it an attractive candidate for drug development. Ongoing research continues to uncover new insights into its pharmacological profile and mechanisms of action, paving the way for innovative therapeutic strategies.
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